![molecular formula C15H16ClN2O4P B069035 6-Chloro-3-indolyl phosphate p-toluidine salt CAS No. 159954-33-3](/img/structure/B69035.png)
6-Chloro-3-indolyl phosphate p-toluidine salt
Overview
Description
6-Chloro-3-indolyl phosphate p-toluidine salt is a compound with the empirical formula C8H7ClNO4P · C7H9N and a molecular weight of 354.73 . It is used as a substrate for visualizing alkaline phosphatase activity . When used with Nitroblue tetrazolium, it produces a red colored insoluble end product that can be detected visually .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-indolyl phosphate p-toluidine salt can be represented by the SMILES stringCc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3cc(Cl)ccc23
. The InChI key for this compound is IUBOLLVEZYFKQN-UHFFFAOYSA-N
.
Scientific Research Applications
Alkaline Phosphatase Activity Visualization
6-Chloro-3-indolyl phosphate p-toluidine salt is commonly used as a substrate for visualizing alkaline phosphatase activity . When used together with Nitroblue tetrazolium, it produces a red colored insoluble end product that can be detected visually .
Histochemical Studies
This compound, also known as Magenta-phos p-toluidine salt, is a histochemical substance used for visualizing areas of alkaline phosphatase activity . Hydrolysis of the phosphate group on 6-Chloro-3-indolyl phosphate by alkaline phosphatase generates an insoluble indigo compound .
Blotting Techniques
The compound finds its application in a variety of blotting techniques, including Northern, Southern, and Western blotting . It is used to prepare a stock solution, which in combination with NBT and a reaction buffer, forms a substrate solution for alkaline phosphatase .
In Situ Hybridization
In situ hybridization, a technique used to detect specific DNA or RNA sequences in tissue sections, also utilizes 6-Chloro-3-indolyl phosphate p-toluidine salt .
Immunohistochemistry
Immunohistochemistry, a method used to visualize the distribution and localization of biomarkers and differentially expressed proteins in tissue sections, employs this compound .
Research and Development
Due to its unique properties, 6-Chloro-3-indolyl phosphate p-toluidine salt is widely used in research and development laboratories. It is often used in the development of new methods and techniques in molecular biology .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indolyl phosphate p-toluidine salt, also known as Salmon Phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including phosphate metabolism and signal transduction.
Mode of Action
Salmon Phosphate interacts with its target, alkaline phosphatase, through a process known as hydrolysis . This interaction leads to the removal of the phosphate group from the Salmon Phosphate molecule .
Biochemical Pathways
The hydrolysis of Salmon Phosphate by alkaline phosphatase affects the phosphate metabolism pathway . The removal of the phosphate group results in the production of an indigo compound . This process can influence downstream effects such as signal transduction and cellular communication.
Pharmacokinetics
Like many other phosphate compounds, it is expected to have good solubility in organic solvents such as dmf (n,n-dimethylformamide) or dmso (dimethyl sulfoxide) , which could potentially impact its bioavailability.
Result of Action
The hydrolysis of Salmon Phosphate by alkaline phosphatase generates an insoluble indigo compound . This compound can be visualized, making Salmon Phosphate useful as a histochemical marker for areas of alkaline phosphatase activity .
Action Environment
The action, efficacy, and stability of Salmon Phosphate can be influenced by various environmental factors. For instance, the pH level can affect the activity of alkaline phosphatase and, consequently, the hydrolysis of Salmon Phosphate . Additionally, the compound’s stability may be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, wearing protective gloves/protective clothing, and washing thoroughly after handling .
properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOLLVEZYFKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165558 | |
Record name | Salmon phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl phosphate p-toluidine salt | |
CAS RN |
159954-33-3, 154201-84-0 | |
Record name | 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159954-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salmon phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salmon phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-indolyl phosphate p-toluidine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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